molecular formula C11H12BrClOS B14062531 1-(2-(Bromomethyl)-5-(methylthio)phenyl)-2-chloropropan-1-one

1-(2-(Bromomethyl)-5-(methylthio)phenyl)-2-chloropropan-1-one

Cat. No.: B14062531
M. Wt: 307.63 g/mol
InChI Key: QSDOULGHERTQQZ-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-5-(methylthio)phenyl)-2-chloropropan-1-one is a halogenated aromatic ketone featuring a bromomethyl group at the 2-position and a methylthio (SMe) group at the 5-position of the phenyl ring, with a 2-chloropropanone moiety attached. This compound’s structural uniqueness lies in the strategic placement of its substituents, which influence its electronic, steric, and reactivity profiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the methylthio group contributes electron-donating effects, modulating the aromatic ring’s electronic density.

Preparation Methods

The synthesis of 1-(2-(Bromomethyl)-5-(methylthio)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a methylthio-substituted phenyl compound followed by chlorination and subsequent ketone formation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and consistency.

Chemical Reactions Analysis

1-(2-(Bromomethyl)-5-(methylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or the bromomethyl group to a methyl group.

    Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(Bromomethyl)-5-(methylthio)phenyl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(2-(Bromomethyl)-5-(methylthio)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with various molecular targets. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. These interactions can affect cellular pathways and lead to specific biological outcomes.

Comparison with Similar Compounds

Positional Isomers: Substituent Effects

  • 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one (CAS 1806538-12-4):
    • A positional isomer with bromomethyl at the 3-position instead of 2.
    • Impact : Meta-substitution reduces steric hindrance near the ketone group compared to ortho-substitution in the target compound. This may enhance accessibility for nucleophilic attacks on the ketone.
    • Electronic Effects : The methylthio group at the 2-position donates electrons more effectively to the para-carbon, altering resonance stabilization .

Halogen and Functional Group Variations

  • 1-(2-(Bromomethyl)-5-fluorophenyl)-2-chloropropan-1-one (): Replaces the methylthio group with fluorine at the 5-position. Stability: Fluorine’s stability against oxidation contrasts with methylthio’s susceptibility to oxidation (e.g., forming sulfoxides) .
  • 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one ():

    • Features a hydrazinylidene group instead of a bromomethyl-substituted phenyl ring.
    • Impact : The hydrazine derivative enables coordination chemistry (e.g., metal complexation), unlike the target compound’s halogenated aromatic system.
    • Reactivity : The α-chloroketone in the target compound may undergo faster nucleophilic substitution compared to the hydrazinylidene’s tautomerization-dependent reactivity .

Heterocyclic Analogues

  • (2E)-1-(5-Chlorothiophen-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one (): Replaces the phenyl ring with a chlorothiophene and introduces an α,β-unsaturated ketone (enone). The target compound’s saturated propanone lacks this extended conjugation . Biological Relevance: Enones are common in bioactive molecules (e.g., chalcones), suggesting divergent applications compared to the halogenated propanone target.
  • 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one (): Combines a hydroxyphenyl group with a thiophene-enone system. Impact: The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents. The target compound’s methylthio group offers lipophilicity, favoring membrane permeability in biological systems .

Structural Complexity and Reactivity

  • 1-(5-Bromo-2-chlorophenyl)-2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane (): A cyclopropane derivative with multiple halogens. Impact: The strained cyclopropane ring enhances reactivity in ring-opening reactions, unlike the target compound’s stable phenyl-propanone framework. Synthetic Utility: Cyclopropanes are prized in medicinal chemistry for their conformational rigidity, whereas the target compound’s ketone offers versatility in derivatization .

Research Implications

The structural nuances of 1-(2-(Bromomethyl)-5-(methylthio)phenyl)-2-chloropropan-1-one position it as a versatile intermediate. Comparisons highlight:

  • Synthetic Flexibility : The bromomethyl group’s ortho position favors sterically controlled reactions, while the methylthio group’s electron donation could stabilize intermediates in cross-coupling reactions.
  • Biological Potential: Methylthio and halogen motifs are common in antimicrobial agents, though direct evidence is needed.
  • Stability Considerations : Oxidation of the methylthio group may require protective strategies in synthetic pathways.

Biological Activity

1-(2-(Bromomethyl)-5-(methylthio)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by its unique molecular structure, which includes a bromomethyl group, a methylthio group, and a chloropropanone moiety. Its molecular formula is C11H12BrClOS, with a molecular weight of approximately 307.63 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and agrochemistry.

The compound's structure contributes to its reactivity and biological interactions. The presence of halogen atoms and sulfur-containing groups often enhances the compound's ability to interact with biological targets.

PropertyValue
Molecular FormulaC11H12BrClOS
Molecular Weight307.63 g/mol
Purity≥ 98%
Boiling Point423.4 ± 45.0 °C (Predicted)
Density1.48 ± 0.1 g/cm³ (Predicted)

Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The specific mechanisms of action are still under investigation, but potential activities include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic processes.
  • Receptor Binding : It may bind to receptors that modulate physiological responses.

Interaction Studies

Recent interaction studies have utilized molecular docking techniques to predict the binding affinity of this compound to various biological targets. These studies indicate that the compound exhibits promising interactions with specific proteins, suggesting potential therapeutic applications.

Case Studies

Several case studies have explored the biological activity of structurally similar compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties, indicating that this compound may possess similar capabilities.
  • Cytotoxic Effects : Research on related compounds has demonstrated cytotoxic effects on cancer cell lines, suggesting that further investigation into the cytotoxicity of this compound is warranted.

Future Research Directions

To fully elucidate the biological activity of this compound, future research should focus on:

  • In Vitro and In Vivo Studies : Conducting comprehensive in vitro assays and animal studies to assess the pharmacological effects and safety profile.
  • Mechanistic Studies : Investigating the detailed mechanisms of action through advanced biochemical assays.
  • Structure-Activity Relationship (SAR) Analysis : Analyzing how variations in chemical structure influence biological activity.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 1-(2-(Bromomethyl)-5-(methylthio)phenyl)-2-chloropropan-1-one?

Key steps include controlling bromination selectivity at the methylthio-substituted aromatic ring and preventing undesired side reactions (e.g., over-halogenation). Acylation of intermediates with 2-chloropropanoyl chloride under anhydrous conditions is recommended, with monitoring via TLC or HPLC to track reaction progress . Solvent choice (e.g., dichloromethane or THF) and temperature control (0–5°C for bromination steps) are critical to minimize decomposition .

Q. How can researchers characterize this compound’s purity and structural integrity?

Use a combination of spectroscopic techniques:

  • 1H NMR : Look for aromatic protons (δ 7.0–7.8 ppm), methylthio (S–CH3) at δ ~2.5 ppm, and bromomethyl (–CH2Br) protons as a singlet near δ 4.3–4.5 ppm .
  • IR : Confirm carbonyl (C=O) stretching at ~1645 cm⁻¹ and C–Br absorption near 650 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the molecular formula (C11H11BrClOS, exact mass: 329.93 g/mol) .

Q. What analytical methods are suitable for detecting impurities in this compound?

High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) can separate and quantify impurities. Common byproducts include debrominated derivatives or oxidation products of the methylthio group, which elute at distinct retention times .

Advanced Research Questions

Q. How do crystallographic studies resolve contradictions between spectral data and predicted molecular geometry?

Single-crystal X-ray diffraction reveals bond angles and torsional strains that may not align with computational models (e.g., DFT). For example, steric hindrance between the bromomethyl group and methylthio substituent can distort the aromatic ring’s planarity, explaining discrepancies in NMR coupling constants . Intermolecular interactions (e.g., C–H···π or halogen bonds) observed in crystal packing may also affect reactivity predictions .

Q. What reaction mechanisms are proposed for the compound’s participation in cross-coupling reactions?

The bromomethyl group acts as an electrophilic site in Suzuki-Miyaura couplings, facilitated by palladium catalysts (e.g., Pd(PPh3)4). Computational studies suggest that the methylthio group’s electron-donating effect stabilizes the transition state, accelerating aryl–boronate coupling at the brominated position . Side reactions, such as C–S bond cleavage, are mitigated using mild bases (K2CO3) .

Q. How can researchers address challenges in crystallizing this compound for structural analysis?

Crystallization difficulties arise from the compound’s hydrophobic aromatic core and polar functional groups. Strategies include:

  • Slow evaporation of a dichloromethane/hexane mixture at 4°C.
  • Seeding with isostructural compounds (e.g., bromomethyl-thiophene analogs) to induce nucleation . Twinning issues, common in halogenated aromatics, require data integration from multiple crystals and refinement using software like SHELXL .

Q. What solvent systems optimize the compound’s stability during long-term storage?

Store in amber vials under argon at –20°C to prevent photodegradation of the bromomethyl group and oxidation of the methylthio moiety. Avoid protic solvents (e.g., methanol), which promote hydrolysis of the carbonyl group . Purity degradation over time can be monitored via periodic NMR and HPLC checks .

Q. How does the methylthio substituent influence the compound’s electronic properties and reactivity?

The methylthio group donates electron density via resonance, activating the aromatic ring toward electrophilic substitution. However, steric bulk near the bromomethyl site reduces nucleophilic attack efficiency. Electrochemical studies (cyclic voltammetry) show a reduction peak at –1.2 V (vs. Ag/AgCl) for the C–Br bond, indicating moderate electrophilicity .

Q. Data Contradiction & Validation

Q. How should researchers reconcile conflicting spectral data from different batches?

Batch-specific impurities (e.g., residual solvents or unreacted intermediates) may alter spectral profiles. Validate purity via elemental analysis (C, H, N, S) and compare with theoretical values. For NMR, use deuterated DMSO-d6 to dissolve aggregates that obscure proton signals .

Q. What protocols ensure reproducibility in synthesizing this compound across labs?

Standardize reaction conditions:

  • Use freshly distilled 2-chloropropanoyl chloride to avoid moisture-induced side reactions.
  • Calibrate bromination reagents (e.g., NBS) for consistent activity.
  • Document crystal growth parameters (solvent ratios, cooling rates) to replicate structural studies .

Q. Safety & Handling

Q. What safety precautions are essential when handling this compound?

The bromomethyl group is a potential alkylating agent. Use PPE (nitrile gloves, goggles) and work in a fume hood. Neutralize waste with 10% sodium thiosulfate to detoxify brominated byproducts . Spill containment requires inert absorbents (vermiculite) rather than water, to prevent hydrolysis .

Properties

Molecular Formula

C11H12BrClOS

Molecular Weight

307.63 g/mol

IUPAC Name

1-[2-(bromomethyl)-5-methylsulfanylphenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H12BrClOS/c1-7(13)11(14)10-5-9(15-2)4-3-8(10)6-12/h3-5,7H,6H2,1-2H3

InChI Key

QSDOULGHERTQQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC(=C1)SC)CBr)Cl

Origin of Product

United States

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